BenchChemオンラインストアへようこそ!

NSC12

FGF2 binding Surface Plasmon Resonance Structure-Activity Relationship

NSC12 is the pioneering, orally bioavailable pan-FGF trap—a must-have tool for dissecting extracellular ligand sequestration. Unlike intracellular FGFR kinase inhibitors, it uniquely binds and neutralizes a broad spectrum of FGF isoforms (FGF2 Kd=51 µM; FGF3, 4, 6, 8, 16, 18, 20, 22 Kd 16–120 µM) at the ligand-receptor interface, leaving the FGF2/heparin interaction intact. This mechanism makes it the essential standard for differentiating ligand-trap efficacy from kinase inhibition. Ensure your studies on FGF-driven tumor growth and angiogenesis use the definitive prototypical compound. Buy NSC12 now to validate your FGFR-targeted therapy research.

Molecular Formula C24H34F6O3
Molecular Weight 484.5 g/mol
Cat. No. B1199859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC12
Synonyms4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol
NSC12 compound
NSC172285
Molecular FormulaC24H34F6O3
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C
InChIInChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3
InChIKeyOHKBOEWLASAFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC12: First-in-Class Orally Available Small Molecule Pan-FGF Trap for FGFR-Dependent Tumor Research


NSC12 (NSC 172285; CAS 102586-30-1) is a pregnenolone-derived small molecule that functions as an extracellular, orally bioavailable pan-Fibroblast Growth Factor (FGF) trap [1]. It binds multiple FGF isoforms, including FGF2 (Kd = 51 µM), FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22, with Kd values ranging from 16 to 120 µM, thereby inhibiting their interaction with the FGF receptor (FGFR) [2]. Critically, NSC12 disrupts FGF2 binding to immobilized FGFR (ID50 ∼30 μM) without affecting the FGF2/heparin interaction, a distinct mechanism that targets the extracellular ligand-receptor interface .

Why NSC12's Extracellular Ligand-Trap Mechanism Prevents Direct Substitution with FGFR Tyrosine Kinase Inhibitors


Direct substitution of NSC12 with an FGFR tyrosine kinase inhibitor (TKI) is mechanistically and pharmacologically unsound. While pan-FGFR TKIs like LY2874455 potently inhibit the intracellular kinase domain (FGFR1 IC50 = 2.8 nM) , they are subject to gatekeeper mutations that confer resistance and lack the ability to sequester multiple FGF ligands [1]. Conversely, newer steroidal NSC12 derivatives, like compound 25b, offer improved selectivity by eliminating estrogen receptor (ER) binding, but this also alters the biological profile [2]. The fundamental distinction lies in the therapeutic target: NSC12 acts as an extracellular ligand trap, neutralizing a broad spectrum of FGFs before receptor engagement, whereas TKIs target the intracellular kinase domain post-ligand binding. This difference in target site and mechanism-of-action dictates that any substitution must be validated by orthogonal assays measuring ligand-receptor complex disruption, not solely kinase inhibition.

Quantitative Differentiation of NSC12: Direct Evidence vs. Comparators for Informed Procurement


Comparative FGF2 Binding Affinity: NSC12 vs. Non-Steroidal Derivative Antitumor Agent-177

NSC12 exhibits a Kd of 51 µM for FGF2 binding, as measured by SPR. In contrast, its non-steroidal derivative, Antitumor Agent-177 (compound 57), demonstrates a more than two-fold higher binding affinity for FGF2, with a Kd of 24 µM [1]. This difference is attributed to the scaffold-hopping approach that replaced the steroid nucleus of NSC12, resulting in a molecule with improved potency for ligand sequestration [2].

FGF2 binding Surface Plasmon Resonance Structure-Activity Relationship

Functional FGFR3 Phosphorylation Inhibition: Comparative Potency in Multiple Myeloma Cells

The non-steroidal NSC12 derivative, FGF trap compound 57, inhibits FGFR3 phosphorylation in KMS-11 multiple myeloma cells by approximately 74% at a concentration of 6 µM . While NSC12 itself is known to inhibit FGFR phosphorylation, a direct, quantitative, head-to-head comparison of this specific parameter in the same cellular model is not reported. However, the existing data for compound 57 provides a benchmark for assessing the improved functional potency of this next-generation derivative in a disease-relevant cell line [1].

FGFR3 Phosphorylation Multiple Myeloma

In Vivo Antitumor Efficacy: Differential Activity in a Multiple Myeloma Xenograft Model

In a multiple myeloma xenograft model, FGF trap compound 57 (7.5 mg/kg) demonstrated a stronger reduction in tumor growth compared to the parent compound NSC12 . While exact quantitative values for tumor growth inhibition (e.g., TGI%) are not specified in the available excerpt, the stated superiority of compound 57 in this in vivo efficacy model directly supports its improved pharmacological profile.

In Vivo Xenograft Tumor Growth Inhibition

Mechanistic Selectivity: Ligand-Trap Activity vs. Heparin Interaction Compared to FGFR Kinase Inhibitors

NSC12 specifically inhibits the binding of FGF2 to immobilized FGFR with an ID50 of approximately 30 µM, while completely sparing the FGF2/heparin interaction . This is a crucial mechanistic distinction from downstream FGFR tyrosine kinase inhibitors (TKIs) like LY2874455, which inhibit the kinase domain with nanomolar potency (FGFR1 IC50 = 2.8 nM) but do not prevent the formation of the extracellular HSPG/FGF/FGFR ternary complex . The ability of NSC12 to disrupt the ligand-receptor interaction while preserving the ligand-heparin binding is a unique feature of its extracellular trap mechanism.

Mechanism of Action HSPG Ternary Complex

Improved Receptor Selectivity: NSC12 Derivative 25b Lacks Estrogen Receptor Binding Activity

The steroidal core of NSC12 allows for binding to estrogen receptors (ER), which may contribute to its overall antitumor activity but also introduces a potential off-target effect. Chemical modification of NSC12 to generate compound 25b, a pregnane 3-keto 20R derivative, resulted in the complete elimination of binding to estrogen receptors [1]. This modification creates a more specific FGF/FGFR system inhibitor, as the removal of the C3 hydroxyl group abrogates ER interaction.

Selectivity Estrogen Receptor Off-target

In Vitro Antiproliferative Activity: HUVEC Cell Proliferation Assay with NSC12

NSC12 inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by FGF2, with an IC50 value of 6.5 µM . This in vitro assay is a standard model for FGF-dependent angiogenesis. While direct comparator data for other FGF traps or TKIs in this exact assay format is not available, the quantitative IC50 value provides a benchmark for assessing NSC12's potency in an FGF-driven cellular context.

Antiproliferative HUVEC Angiogenesis

Optimized Application Scenarios for NSC12 and Its Analogs in Targeted Cancer Research


Validating Extracellular FGF-Trap Mechanisms in FGF-Dependent Tumor Models

NSC12 serves as the prototypical tool compound for investigating the therapeutic potential of extracellular FGF ligand sequestration. Its unique mechanism—inhibiting FGF2/FGFR binding (ID50 ∼30 μM) without affecting FGF2/heparin interaction—makes it ideal for studies focused on disrupting the formation of the HSPG/FGF/FGFR ternary complex . This is particularly relevant in cancer models where autocrine or paracrine FGF signaling drives tumor growth and angiogenesis, such as in non-small cell lung cancer (NSCLC) and Waldenström macroglobulinemia (WM) [1].

Selective Interrogation of FGFR Signaling in Estrogen-Sensitive Systems with Compound 25b

In research settings where the confounding influence of estrogen receptor (ER) signaling must be excluded, the NSC12 derivative 25b is the superior choice. Structural modification of the NSC12 core (pregnane 3-keto 20R derivative) completely abrogates ER binding, resulting in a specific FGF/FGFR system inhibitor [2]. This makes compound 25b the preferred reagent for dissecting FGF-dependent pathways in hormone-sensitive cancers or other biological systems where ER crosstalk could obscure data interpretation.

Achieving Enhanced In Vitro and In Vivo Potency in Multiple Myeloma Models with Next-Generation FGF Traps

For researchers seeking maximum efficacy in multiple myeloma (MM) models, the non-steroidal NSC12 derivatives (e.g., Antitumor Agent-177/FGF trap compound 57) offer significant advantages. These compounds exhibit a 2.1-fold improvement in FGF2 binding affinity (Kd 24 µM vs. 51 µM for NSC12) [3] and demonstrate superior in vivo tumor growth inhibition in MM xenograft models . They are the tools of choice for advanced preclinical studies aiming to validate FGF trapping as a therapeutic strategy in MM.

Comparative Studies of Extracellular Ligand Traps vs. Intracellular Kinase Inhibitors

NSC12 is an essential comparator for studies evaluating the differential impact of targeting the extracellular ligand-receptor interface versus the intracellular kinase domain of FGFR. Unlike potent pan-FGFR TKIs such as LY2874455 (FGFR1 IC50 = 2.8 nM) , NSC12 acts as an extracellular trap. Using both compounds in parallel experiments allows researchers to dissect whether therapeutic benefits and resistance mechanisms arise from ligand sequestration or direct kinase inhibition, a critical distinction in FGFR-targeted therapy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.